molecular formula C15H20F3N3O B13823576 N-Cyclopentyl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide

N-Cyclopentyl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide

Cat. No.: B13823576
M. Wt: 315.33 g/mol
InChI Key: YVJORNHJEOFSFW-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopentyl group, a trifluoromethyl group, and a tetrahydroindazole moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the indazole ring, followed by the introduction of the cyclopentyl and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-cyclopentyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the indazole moiety contributes to its overall stability and activity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide
  • N-cyclopentyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

Uniqueness

Compared to similar compounds, N-cyclopentyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide stands out due to its unique combination of functional groups and structural features. The presence of the tetrahydroindazole ring and the trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20F3N3O

Molecular Weight

315.33 g/mol

IUPAC Name

N-cyclopentyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)14-11-7-3-4-8-12(11)21(20-14)9-13(22)19-10-5-1-2-6-10/h10H,1-9H2,(H,19,22)

InChI Key

YVJORNHJEOFSFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=C(CCCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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